molecular formula C18H21F3N4OS B2509806 1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034294-81-8

1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide

Cat. No. B2509806
CAS RN: 2034294-81-8
M. Wt: 398.45
InChI Key: WAPUBSSJTVIAIO-UHFFFAOYSA-N
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Description

The compound “1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophen ring, a triazolo-pyridine ring, and a cyclopentane ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the conditions and reagents used. The available literature does not provide specific details on the chemical reactions involving this compound .

Scientific Research Applications

Potential c-Met Kinase Inhibitors

Triazolo pyrazine derivatives, which share a similar structure with the compound , have been studied as potential c-Met kinase inhibitors . These inhibitors can be used in the treatment of various types of cancer, as they interfere with the signaling pathways that promote cell growth and survival .

Anti-Tumor Activity

The compound has shown potential in exhibiting excellent anti-tumor activity against various cancer cell lines . This includes A549, MCF-7, and HeLa cancer cell lines .

DNA Intercalation Activities

Compounds similar to “1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide” have been designed and synthesized for their DNA intercalation activities . These compounds can interact with DNA and inhibit its function, which can be useful in the treatment of cancer .

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Triazolo pyrazine derivatives have also been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) . DPP-IV inhibitors are used in the treatment of type 2 diabetes, as they can prolong the action of incretin hormones, which stimulate a decrease in blood glucose levels .

Molecular Docking Studies

Molecular docking studies have been performed to investigate the binding modes of the proposed compounds with the DNA active site . This can provide valuable insights into how these compounds interact with biological targets .

In Silico ADMET Profiles

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles have been created for these compounds . These profiles can predict how the compounds will behave in the body, which is crucial in drug development .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given the biological activity of similar compounds, this compound may have potential uses in fields such as medicine or agriculture .

properties

IUPAC Name

1-thiophen-2-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4OS/c19-18(20,21)12-5-8-25-14(10-12)23-24-15(25)11-22-16(26)17(6-1-2-7-17)13-4-3-9-27-13/h3-4,9,12H,1-2,5-8,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPUBSSJTVIAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide

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